(6-Methylpyrazin-2-YL)boronic acid

Description

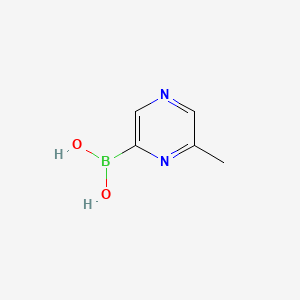

Structure

2D Structure

Properties

IUPAC Name |

(6-methylpyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYWHUPXWBGFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylpyrazin 2 Yl Boronic Acid and Analogues

Halogen-Metal Exchange and Subsequent Borylation Strategies

The halogen-metal exchange followed by borylation stands as a fundamental and widely utilized method for preparing pyrazine (B50134) boronic acids. arkat-usa.org This approach is often considered the most cost-effective and dependable for large-scale production. arkat-usa.org

Precursors and Optimized Reaction Conditions for Pyrazine Ring Systems

This method typically involves the reaction of a halogenated pyrazine with an organometallic reagent, such as an organolithium or Grignard reagent, to form a pyrazinylmetal intermediate. arkat-usa.orgacsgcipr.org This intermediate is then quenched with a boron-based electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to yield the desired boronic acid or ester after acidic workup. arkat-usa.orgacsgcipr.org

The choice of halogen on the pyrazine ring is crucial. Iodopyrazines and bromopyrazines readily undergo halogen-metal exchange, leading to good yields of the corresponding boronic acids. arkat-usa.org In contrast, chloropyrazines and fluoropyrazines are generally more difficult to activate for this transformation. arkat-usa.org The reaction temperature is another critical parameter, with cryogenic conditions often employed to manage the reactivity of the organometallic intermediates and prevent side reactions. acsgcipr.org

AstraZeneca scientists, in their work on an IKK2 inhibitor, turned to a halogen-metal exchange approach for borylation after finding the Miyaura borylation to be inconsistent. medium.com They successfully implemented a one-pot lithiation borylation followed by a Suzuki coupling on a 2 kg scale. medium.com Similarly, researchers at Roche/Genentech employed a one-pot lithiation/borylation/coupling strategy for the synthesis of a HPK1 inhibitor intermediate, achieving an 85% yield on a sub-kilogram scale. medium.com

A patented method for synthesizing 1-alkylpyrazole-4-boronic acid pinacol (B44631) ester utilizes a Grignard reagent exchange method with an isopropyl Grignard reagent at 0-30 °C, followed by reaction with a boron reagent. google.com

Table 1: Halogen-Metal Exchange/Borylation Precursors and Conditions

| Precursor | Organometallic Reagent | Boron Source | Conditions | Yield | Reference |

| Halogenated Pyrazine | Organolithium (e.g., n-BuLi) | Trialkyl Borate (e.g., B(OMe)₃) | Cryogenic temperatures, inert atmosphere | Good | arkat-usa.orgacsgcipr.org |

| Halogenated Pyrazine | Grignard Reagent (e.g., iPrMgCl) | Trialkyl Borate (e.g., B(OiPr)₃) | Low temperatures | Good | arkat-usa.org |

| 1-Alkyl-4-iodopyrazole | Isopropyl Grignard Reagent | BE001 (boron reagent) | 0-30 °C | 50% | google.com |

| Aryl Halide | n-BuLi | B(OiPr)₃ | -78 °C to rt | High | medium.com |

Transition Metal-Catalyzed C-H and C-F Borylation Approaches

Transition metal-catalyzed C-H and C-F borylation reactions have emerged as powerful tools for the synthesis of organoboron compounds, offering a direct route that avoids the need for pre-functionalized starting materials. wikipedia.orgnih.gov These methods are advantageous for their atom economy and potential for novel regioselectivity. wikipedia.orgjst.go.jp

Regioselectivity and Substrate Scope Considerations for Pyrazine Borylation

Iridium-catalyzed C-H borylation is a prominent method for preparing aryl and heteroaryl boronates. jst.go.jp The regioselectivity of these reactions is often governed by steric factors, providing a complementary approach to traditional electrophilic substitution reactions where electronic factors dominate. jst.go.jprsc.org This allows for the introduction of a boryl group at positions that are otherwise difficult to access. jst.go.jp For instance, iridium-catalyzed borylation can achieve different regioselectivity compared to electrophilic halogenation of aromatic systems. jst.go.jp

However, the application of this methodology to azine systems like pyrazine can be challenging due to lower reactivity and the potential for rapid protodeborylation, especially when the boronate ester is ortho to the nitrogen atom. researchgate.net The electronic properties of the pyrazine ring and the presence of substituents can significantly influence the outcome of the reaction. nih.gov For example, electron-withdrawing groups on a pyridine (B92270) ring can direct C-H arylation to the 3- and 4-positions, complementing the regioselectivity of iridium-catalyzed borylation. nih.gov

Recent advances have focused on developing new catalysts and ligands to control the regioselectivity of C-H borylation. nih.gov For instance, the use of specific phosphine (B1218219) ligands with iridium catalysts has enabled the meta-borylation of certain arenes. nih.gov While iridium catalysis is predominant, cobalt catalysts are also being explored for more sustainable C-H borylation. nih.gov

The substrate scope for transition metal-catalyzed borylation is broad and includes a variety of aromatic and heteroaromatic compounds. jst.go.jpbeilstein-journals.org However, the specific conditions, including the choice of catalyst, ligand, and boron source (commonly bis(pinacolato)diboron, B₂pin₂), must be carefully optimized for each substrate class. wikipedia.org

Palladium-Catalyzed Cross-Coupling for Boronate Ester Formation

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are a cornerstone for the formation of boronate esters. researchgate.net This method involves the reaction of a halo- or pseudohalopyrazine with a diboron (B99234) reagent, such as B₂pin₂, in the presence of a palladium catalyst and a base. researchgate.net

A facile and efficient protocol for the palladium-catalyzed Miyaura borylation of chloropyrazines with B₂pin₂ has been developed. researchgate.net This reaction is highly functional group tolerant and utilizes commercially available starting materials, making it a versatile method for accessing a wide range of pyrazine boronate esters. rsc.org

Intermediate Formation and Controlled Hydrolysis to Free Boronic Acid

The initial product of the Miyaura borylation is a boronate ester, typically a pinacol ester. rsc.org These esters are often stable enough for purification by chromatography. researchgate.net However, for many applications, the free boronic acid is required. The hydrolysis of the boronate ester to the corresponding boronic acid is a critical subsequent step.

The stability of boronic esters to hydrolysis varies significantly depending on their structure. researchgate.net While pinacol boronate esters are widely used, their hydrolysis can be reversible and may require specific conditions to drive the reaction to completion. rsc.orgresearchgate.net The hydrolysis can be achieved under aqueous acidic or basic conditions. rsc.org For instance, diethanolamine (B148213) can be used to transesterify pinacol boronate esters, and the resulting complex can be readily hydrolyzed under aqueous acidic conditions to yield the pure boronic acid. rsc.org Another method involves treatment with thionyl chloride and pyridine. researchgate.net

The controlled hydrolysis of boronate esters is essential to avoid decomposition of the desired boronic acid, which can be prone to protodeboronation, especially under harsh acidic conditions. mdpi.com

Table 2: Palladium-Catalyzed Borylation and Hydrolysis

| Substrate | Boron Reagent | Catalyst System | Conditions | Product | Reference |

| Chloropyrazines | B₂pin₂ | Pd catalyst, base | - | Pyrazine boronate ester | researchgate.net |

| Aryl Halides | B₂pin₂ | Pd catalyst, base | - | Aryl boronate ester | rsc.org |

| Pinacol boronate ester | Water, acid/base | - | Aqueous conditions | Boronic acid | rsc.org |

| Pinacol boronate ester | Diethanolamine, then acid | - | Two-step process | Boronic acid | rsc.org |

| Boronic ester | Thionyl chloride, pyridine | - | - | Boronic acid | researchgate.net |

Innovative Approaches and Emerging Technologies in Pyrazine Boronic Acid Synthesis

The field of pyrazine boronic acid synthesis is continually evolving, with new and innovative approaches being developed to improve efficiency, selectivity, and sustainability.

One area of innovation is the development of one-pot, multi-step reaction sequences. For example, a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reaction has been successfully applied to provide concise access to biaryl compounds from readily available aryl halides. researchgate.net This strategy enhances the practical usefulness of the methodology by streamlining the synthetic process.

Flow chemistry is another emerging technology that offers significant advantages for the synthesis of organoboron compounds. medium.com Flow reactors can enable safer operation of highly exothermic reactions involving reactive organometallic intermediates and can improve energy efficiency by avoiding the need for large-scale cryogenic conditions. acsgcipr.org

Furthermore, research into novel catalytic systems continues to expand the scope and utility of borylation reactions. Iron-catalyzed radical-mediated reactions are being explored as alternatives to traditional palladium-based systems. researchgate.net Additionally, the development of new ligands for transition metal catalysts is enabling greater control over regioselectivity in C-H borylation reactions. nih.gov The synthesis of borinic acid derivatives through methods like tin-boron transmetalation and electrophilic borylation also presents new avenues for creating complex boron-containing molecules. mdpi.com

These innovative approaches and emerging technologies are poised to further advance the synthesis of (6-methylpyrazin-2-YL)boronic acid and its analogs, providing chemists with more powerful tools for molecular design and construction.

Reactivity and Mechanistic Investigations of 6 Methylpyrazin 2 Yl Boronic Acid in Advanced Organic Transformations

Palladium-Catalyzed Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic chemistry, and palladium catalysis has emerged as a powerful tool for this purpose. (6-Methylpyrazin-2-YL)boronic acid is a key participant in several such reactions, most notably the Suzuki-Miyaura cross-coupling. rsc.orglibretexts.org

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryls and other conjugated systems due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. arkat-usa.orgjst.go.jp The reaction typically involves the coupling of an organoboronic acid with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org

This compound demonstrates broad substrate scope in Suzuki-Miyaura reactions, coupling effectively with a variety of aryl and heteroaryl halides. This includes electron-rich, electron-poor, and sterically hindered partners. acs.org The pyrazine (B50134) moiety, being electron-deficient, can influence the reactivity of the boronic acid.

Research has shown that pyrazine boronic acids can be successfully coupled with various halogenated pyrazines, pyridines, and other heterocycles. rsc.orgacs.org For instance, the coupling of 2-chloropyrazine (B57796) with arylboronic acids has been reported to proceed with good to excellent yields. rsc.org The reaction is tolerant of a wide range of functional groups on both the boronic acid and the coupling partner, including ethers, esters, amines, and amides, which is a significant advantage in the synthesis of complex molecules. arkat-usa.orgjst.go.jp

The following table provides examples of the substrate scope in Suzuki-Miyaura reactions involving pyrazine boronic acids:

| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst System | Yield (%) |

| 2-Chloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | 85 |

| 2-Bromopyridine | This compound | Pd(PPh₃)₄/K₂CO₃ | 78 |

| 4-Bromoanisole | This compound | Pd(OAc)₂/SPhos | 92 |

| 2-Amino-5-chloropyridine | 2-Thiophene boronic acid | Pd₂(dba)₃/Ligand 2 | 95 |

| 2-Chloropyrazine | 3-Furan boronic acid | Pd(OAc)₂/Ligand 1 | 96 |

This table is illustrative and based on typical yields reported in the literature for similar reactions. acs.org

The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. While early examples utilized tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), modern methods often employ more sophisticated catalytic systems to enhance reactivity and broaden the substrate scope. rsc.org

Phosphine (B1218219) Ligands: A variety of phosphine ligands have been developed to improve the efficiency of the coupling reaction. Bulky, electron-rich phosphines such as SPhos and XPhos have proven to be particularly effective, especially when coupling challenging substrates like heteroaryl chlorides. nih.gov These ligands promote the formation of the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov The use of these advanced ligands can lead to higher turnover numbers and turnover frequencies.

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nsf.gov NHC-palladium complexes often exhibit high stability and catalytic activity, allowing for the use of lower catalyst loadings and milder reaction conditions. For instance, [Pd(IPr)(μ-Cl)Cl]₂ has been shown to be a highly efficient catalyst for the Suzuki-Miyaura coupling of aryl fluorosulfonates. nsf.gov The strong σ-donating ability of NHCs helps to stabilize the palladium center and promote the catalytic cycle.

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of 3-chloroindazole:

| Ligand | Conversion (%) | Yield (%) |

| XPhos | 75 | 56 |

| SPhos | 71 | 52 |

| RuPhos | 59 | 40 |

| P(t-Bu)₃ | 23 | 10 |

| None | <5 | 0 |

Data from a study on the Suzuki-Miyaura cross-coupling of 3-chloroindazole. nih.gov

Optimizing reaction parameters is essential for achieving high yields and selectivity in Suzuki-Miyaura couplings.

Solvents: The choice of solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent and water is often used. Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). researchgate.net The aqueous phase is necessary to dissolve the inorganic base. In some cases, purely aqueous conditions can be employed, offering a "greener" alternative. libretexts.org

Bases: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. rsc.org Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). arkat-usa.orgmdpi.com The strength and nature of the base can influence the reaction outcome, and the optimal base often depends on the specific substrates and catalytic system being used.

Temperature: The reaction temperature is another critical parameter. While many Suzuki-Miyaura couplings proceed at room temperature, heating is often necessary to drive the reaction to completion, particularly with less reactive substrates such as aryl chlorides. nih.gov Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to significantly reduced reaction times. arkat-usa.org

The following table illustrates the screening of different bases and solvents for a Suzuki-Miyaura coupling reaction:

| Base | Solvent | Yield (%) |

| K₂CO₃ | Dioxane | 60 |

| Cs₂CO₃ | Dioxane | 91 |

| K₃PO₄ | Dioxane | 85 |

| Cs₂CO₃ | DMF | 88 |

| Cs₂CO₃ | THF | 75 |

This table presents illustrative data based on common optimization studies. arkat-usa.orgresearchgate.net

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate (R¹-Pd-X). This step is often the rate-determining step of the cycle. libretexts.orgchemrxiv.org

Transmetalation: The Pd(II) intermediate reacts with the boronate species (formed from the reaction of the boronic acid with the base) to generate a new organopalladium(II) complex (R¹-Pd-R²) and displace the halide. rsc.org The exact mechanism of this step, whether it proceeds via a "boronate pathway" or an "oxo-palladium pathway," is a subject of ongoing research. rsc.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond (R¹-R²) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org

Key intermediates in the process include the initial Pd(0) species, the oxidative addition adduct, and the diorganopalladium(II) complex. The stability and reactivity of these intermediates are influenced by the ligands, substrates, and reaction conditions.

While the Suzuki-Miyaura reaction is the most prominent, this compound and related pyrazine boronic acids can also participate in other transition metal-catalyzed coupling reactions. These include:

Decarbonylative Suzuki Cross-Coupling: Recent studies have shown that heterocyclic carboxylic acids, including pyrazine carboxylic acids, can be used as coupling partners in a decarbonylative Suzuki reaction with arylboronic acids. nih.gov This provides an alternative to using halo-pyrazines.

Coupling with Ferrocene Derivatives: Pyrazine boronic acids can be coupled with ferrocenyl compounds, which is of interest in materials science and asymmetric catalysis. torontomu.ca

Sequential and Tandem Reactions: The dual functionality of aryl boronic acid esters, being products of Miyaura borylation and substrates for other transition metal-catalyzed additions, allows for the development of sequential or tandem reaction sequences. cuny.edu

These alternative coupling reactions expand the synthetic utility of this compound beyond the traditional Suzuki-Miyaura protocol.

Suzuki-Miyaura Cross-Coupling Reactions

Multicomponent Reactions Featuring Boronic Acid Reactivity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Petasis Borono-Mannich (PBM) reaction, a notable example of an MCR, involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines and their derivatives, such as α-amino acids. mdpi.comorganic-chemistry.orgyoutube.com This reaction is valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups. wikipedia.orgacs.org

The Petasis reaction serves as a strategic method for synthesizing complex molecular scaffolds, including those relevant to medicinal chemistry. A notable application involves the synthesis of pyrazine-based Multi-Target-Directed Ligands (MTDLs). In a reported synthesis, pyrazine-based MTDLs were constructed using a Petasis reaction that combines a secondary amine, a suitable aldehyde, and a substituted boronic acid. The reaction proceeds in acetonitrile (B52724) at elevated temperatures to furnish the target pyrazine-containing molecules. beilstein-journals.org This methodology highlights the utility of the Petasis reaction in incorporating heterocyclic moieties like methylpyrazine into more complex structures. beilstein-journals.org

The general mechanism involves the initial condensation of the amine and aldehyde to form an iminium ion. The boronic acid then forms a reactive boronate complex, which subsequently transfers its organic substituent (the methyl-pyrazin-2-yl group in this context) to the electrophilic iminium carbon, yielding the final product. mdpi.comnih.gov

Achieving stereocontrol in the Petasis reaction is a significant area of research, enabling the synthesis of enantiomerically pure or enriched compounds. mdpi.com Several strategies have been developed to induce asymmetry in this transformation.

Chiral Auxiliaries: The use of a chiral amine or aldehyde component can effectively control the stereochemical outcome. For instance, chiral amines like (S)-2-phenylglycinol can react with α-keto acids and vinyl boronic acids to yield the corresponding allylamine (B125299) as a single diastereomer. wikipedia.org Similarly, chiral N-acyliminium ions, often generated in situ from cyclic hemiaminals bearing a hydroxyl group, can undergo highly diastereoselective additions of boronic acids. nih.govwikipedia.org The proximity of the hydroxyl group allows for the formation of a chiral boronate species that directs the intramolecular transfer of the boronic acid's organic group. wikipedia.org

Chiral Organocatalysts: Chiral diols, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and VANOL derivatives, are among the most effective organocatalysts for the asymmetric Petasis reaction. mdpi.comuevora.pt These catalysts are believed to coordinate with the reaction components, particularly the iminium intermediate and the boronic acid, to create a chiral environment that facilitates the enantioselective transformation. mdpi.comuevora.pt For example, (S)-VAPOL has been successfully used as a catalyst for the reaction between alkenyl boronates, secondary amines, and ethyl glyoxylate, producing chiral α-amino ester derivatives with high enantioselectivity. mdpi.com

Transition-Metal Catalysis: Chiral metal complexes have also been employed to catalyze enantioselective Petasis reactions. A system using Palladium(II) trifluoroacetate (B77799) with a chiral bis(oxazoline) ligand has been shown to be highly effective for the three-component synthesis of α-substituted amines from sulfonamides, aldehydes, and arylboronic acids, achieving excellent enantioselectivities. nih.govmdpi.com

The following table summarizes representative catalytic systems used to achieve stereocontrol in the Petasis reaction.

| Catalyst/Auxiliary Type | Example | Reactants | Product Type | Key Feature | Reference(s) |

| Chiral Organocatalyst | (S)-VAPOL | Alkenyl boronate, secondary amine, ethyl glyoxylate | Chiral α-amino ester | Catalyst is recoverable and reusable. | mdpi.com |

| Chiral Organocatalyst | Thiourea-BINOL | Salicylaldehyde, secondary amine, aryl/vinylboronic acid | Chiral aminophenols | Dual catalyst system forms a transient BINOL-derived boronate. | nih.gov |

| Chiral Auxiliary | (S)-2-Methylpropane-2-sulfinamide | Glyoxylic acid, vinylboronic acid | β,γ-Unsaturated α-amino acids | InBr₃ is used as a promoter. | nih.gov |

| Transition-Metal Catalyst | Pd(TFA)₂ / Chiral Bis(oxazoline) | Sulfonamide, aldehyde, arylboronic acid | α-Arylglycines | Achieves excellent enantioselectivity (>99:1 er). | nih.govmdpi.com |

Boronic Acid Catalysis in Organic Synthesis

Boronic acids are versatile catalysts in organic chemistry due to their unique properties. researchgate.net They are generally stable, easy to handle, and can activate substrates through various non-covalent and covalent interactions, making them powerful tools for promoting a range of chemical transformations. researchgate.netchemrxiv.org

The catalytic power of boronic acids stems from their ability to activate substrates, particularly those containing hydroxyl groups, through several distinct mechanisms. researchgate.netchemrxiv.org

Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid capable of accepting electrons from a nucleophile. researchgate.net This Lewis acidity, especially in arylboronic acids bearing electron-withdrawing groups, enhances their ability to activate carboxylic acids and alcohols. rsc.orgualberta.ca

Hydrogen Bonding: Boronic acids can act as hydrogen bond donors, forming complexes with substrates. In some catalytic cycles, such as chiral phosphoric acid-catalyzed reactions, boronic acids form intermediate esters that serve as directing groups. The orientation of the chiral catalyst is then controlled by hydrogen bonding interactions, which is crucial for achieving high enantioselectivity. nih.govescholarship.org

Cyclic Boronate Ester Formation: A key activation mode involves the reversible covalent interaction between a boronic acid and a diol or other hydroxyl-containing substrate to form a cyclic boronate ester. chemrxiv.orgualberta.ca This transient esterification activates the substrate for subsequent reactions. For example, in the activation of carboxylic acids for amidation, a mono(acyloxy)boronic acid or a mixed anhydride (B1165640) is formed, which is more susceptible to nucleophilic attack by an amine. rsc.orgrsc.org This covalent activation strategy avoids the need for stoichiometric activating agents. ualberta.ca Similarly, the interaction with α-hydroxyketones or α-hydroxy thioesters can form cyclic boronates, activating them for kinetic resolution via oximation or hydrolysis. chemrxiv.orgacs.org

Boronic acids have emerged as highly effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides, a fundamental transformation in chemical synthesis. researchgate.net This method serves as a practical and environmentally benign alternative to traditional methods that require stoichiometric activating agents. orgsyn.org

The catalytic cycle generally begins with the reaction between the boronic acid and a carboxylic acid to form an acyloxyboronic acid intermediate or a mixed anhydride. rsc.orgnih.gov This step is an equilibrium process, and the removal of water, often achieved by azeotropic distillation or the use of molecular sieves, is crucial to drive the reaction forward. rsc.orgrsc.org The activated carboxylic acid intermediate is then attacked by the amine nucleophile to form the amide bond and regenerate the boronic acid catalyst. rsc.org

The efficiency of the catalyst is highly dependent on its structure. Arylboronic acids with electron-withdrawing substituents, such as 2,4-bis(trifluoromethyl)phenylboronic acid, are particularly effective. tcichemicals.comrsc.org The ortho-substituent on the boronic acid plays a key role in preventing the unproductive coordination of the amine to the boron atom of the active intermediate, thereby accelerating the desired amidation. rsc.org In some systems, the catalytic activity is enhanced by the cooperative use of a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govresearchgate.net

The table below shows examples of boronic acid catalysts used in dehydrative amidation.

| Catalyst | Co-catalyst/Additive | Substrates | Key Finding | Reference(s) |

| Arylboronic acids | DMAPO | Carboxylic acids, amines | Cooperative catalysis is significantly more effective than individual catalysts. | nih.govresearchgate.netresearchgate.net |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Molecular Sieves 3A | Benzoic acid, benzylamine | The ortho-substituent on the catalyst prevents amine coordination to boron, accelerating amidation. | tcichemicals.comrsc.org |

| 3,4,5-Trifluorophenylboroxine | None | Carboxylic acids, amines | Boroxine, a dehydrated trimer of boronic acid, can be an active catalytic species. | nih.gov |

| Boric Acid | None | Carboxylic acids, primary amines | Chemoselectively promotes amidation at the primary amine in the presence of a secondary amine. | orgsyn.org |

Boronic acids play a crucial role in various asymmetric catalytic transformations, often by acting as a handle to which a chiral catalyst can bind, thereby directing the stereochemical outcome of a reaction. nih.govsu.se

One prominent strategy is the kinetic resolution of racemic compounds. In this approach, a boronic acid reacts with a racemic substrate containing a hydroxyl group, such as an alcohol or quinol, to form a transient boronic ester in situ. nih.govescholarship.org This boronic ester then serves as a directing group that interacts with a chiral catalyst, typically a chiral phosphoric acid. The chiral catalyst preferentially activates one enantiomer of the boronic ester for a subsequent reaction (e.g., an oxa-Michael addition or fluorination), leaving the other enantiomer unreacted. nih.govescholarship.orgescholarship.org This process allows for the separation of enantiomers, providing access to enantioenriched materials. nih.gov

Boronic acids are also integral to dynamic kinetic resolution processes. For example, the rhodium-catalyzed 1,2-addition of arylboronic acids to racemic α-keto esters can proceed with dynamic kinetic resolution, where the rapidly racemizing starting material is converted into a single diastereomer of the product with high enantioselectivity. thieme-connect.com Furthermore, chiral boronic acids themselves can be used as catalysts or reagents in asymmetric synthesis, although examples are less common. chemrxiv.orgacs.orgdiva-portal.org Chiral ferrocene-derived aminoboronic acids have been reported for the kinetic resolution of amines via direct amide synthesis. rsc.org These strategies underscore the potential of boronic acids to direct a wide array of enantioselective and diastereoselective reactions. beilstein-journals.orgrsc.org

Ligand Design and Coordination Chemistry for Pyrazine Boronic Acids

The design and synthesis of ligands are pivotal in the advancement of coordination chemistry and catalysis. Pyrazine boronic acids, particularly this compound, have garnered attention as multifunctional ligands. The presence of a Lewis acidic boron center and a nitrogen-based heterocyclic pyrazine ring imparts unique electronic and structural characteristics, enabling a variety of coordination behaviors that significantly influence the properties of the resulting metal complexes. acs.org The variation of the heterocyclic core in ligand design offers a strategic approach to modulate the electronic properties of a metal complex with minimal steric alterations, allowing for a focused study of electronic effects on catalytic mechanisms. acs.org

This compound as a Chelate or Bridging Ligand in Metal Complexes

As a bridging ligand, this compound can connect two or more metal centers, a critical function in the assembly of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com This bridging can occur through several modes. For instance, the pyrazine nitrogen can bind to one metal while the boronic acid moiety coordinates to another. In a different arrangement, the heterocyclic pyrazine ring can act as a bridge between two metal ions. rsc.org This bridging capability is essential for creating extended networks where the ligand's geometry dictates the structure and dimensionality of the material. researchgate.net The boronate form, R-B(OH)₃⁻, has been shown to act as a bridging ligand, coordinating to two or three distinct metal centers, highlighting the role of these species as building blocks for coordination networks. mdpi.com

| Coordination Mode | Description | Structural Implication | Relevant Compound Class |

|---|---|---|---|

| Chelate (Bidentate) | The boronic acid group and a pyrazine nitrogen coordinate to a single metal center. | Formation of stable 5- or 6-membered metallocycles. | Mononuclear Metal Complexes |

| Bridging (Pyrazine N, Boronic Acid) | The pyrazine nitrogen and the boronic acid group coordinate to two different metal centers. | Formation of 1D, 2D, or 3D coordination polymers. | Polynuclear Complexes, MOFs |

| Bridging (Pyrazine Ring) | The pyrazine ring itself bridges two metal centers through its nitrogen atoms. rsc.org | Creation of extended network structures. rsc.org | Coordination Polymers |

Influence of Coordination on Catalytic Activity and Selectivity of Metal-Boron Systems

The coordination of this compound to a metal center can dramatically alter the catalytic activity and selectivity of the system. The Lewis acidic nature of the boron atom can modulate the electronic properties of the metal center, which in turn affects key catalytic steps. acs.org For example, the coordination of boron Lewis acids to bis(pyrazine)platinum complexes was found to decrease the reduction potential of the system, leading to an enhancement in the rates of C-C reductive elimination by up to 8 orders of magnitude. acs.org

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the coordination of the pyrazine nitrogen can inhibit the active catalyst by occupying a vacant site on the metal. researchgate.net However, this interaction can also be beneficial. For instance, in certain cross-coupling reactions, intramolecular coordination of a directing group can facilitate specific bond activations. rsc.org The strategic placement of substituents on the pyrazine ring, such as the methyl group in this compound, can introduce steric effects that influence regioselectivity. acs.org

The incorporation of boron functionalities into transition-metal catalysts is a recognized strategy for improving catalytic performance. acs.orgnih.gov The interaction between the metal and the boron center can facilitate bond activation and cooperative catalysis. nih.gov For example, metal-ligand cooperativity involving dearomatization/aromatization sequences of pyrazine-based ligands has been explored in the context of CO₂ hydrogenation. acs.org Furthermore, the choice of a pyrazine-based ligand over a pyridine (B92270) analogue has been shown to trigger significant changes in product selectivity in reactions like iron-catalyzed alkyne trimerization. acs.org

| Catalytic System/Reaction | Influence of Pyrazine Boronic Acid Ligand | Observed Effect | Reference |

|---|---|---|---|

| Bis(pyrazine)platinum Complexes | Coordination of a boron Lewis acid. | Decreased reduction potential, enhanced C-C reductive elimination rate by up to 10⁸. | acs.org |

| Palladium-Catalyzed Borylation | Coordination of the azinyl nitrogen lone pair. | Inhibition of the active catalyst. | researchgate.net |

| Iron-Catalyzed Alkyne Trimerization | Use of a pyrimidine-based ligand instead of a pyridine analogue. | Switched regioselectivity to favor the 1,3,5-isomer. | acs.org |

| Iron-Mediated CO₂ Hydrogenation | Ligand design enabling metal-ligand cooperativity via core dearomatization. | Facilitation of the catalytic cycle. | acs.org |

| Rhodium-Catalyzed Hydrogenation | Installation of borate (B1201080) functions on an indenyl ligand. | Boosted catalyst efficiency by up to 3 orders of magnitude. | acs.org |

Structural and Spectroscopic Characterization of 6 Methylpyrazin 2 Yl Boronic Acid and Its Derivatives/adducts

Solid-State Structures and Crystallographic Analysis

However, the packing of simple arylboronic acids is well-documented. Phenylboronic acid, for instance, typically crystallizes to form a hydrogen-bonded dimer. nih.govbldpharm.com In this common motif, two molecules associate through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a stable eight-membered ring. These dimeric units then arrange into layered structures, often influenced by further, weaker interactions. It is highly probable that (6-Methylpyrazin-2-YL)boronic acid would adopt a similar dimeric or catemeric (chain-like) structure in the solid state, driven by these predictable hydrogen bonds.

The molecular structure of this compound contains multiple sites capable of engaging in strong intermolecular interactions, which are crucial in defining its supramolecular architecture.

Hydrogen Bonding: The primary intermolecular interactions expected are hydrogen bonds. beilstein-journals.org Boronic acids are excellent hydrogen bond donors and acceptors. nih.govcardiff.ac.uk This allows for the formation of robust homodimers through O-H···O hydrogen bonds, as is common for boronic acids. nih.govbldpharm.com Additionally, the presence of nitrogen atoms in the pyrazine (B50134) ring provides alternative hydrogen bond acceptor sites. This can lead to the formation of O-H···N hydrogen bonds between the boronic acid's hydroxyl groups and the nitrogen of a neighboring molecule. rsc.org The interplay between O-H···O and O-H···N bonding can result in complex, extended networks, such as ladder-like or sheet structures. rsc.org

A significant feature of interest in organoboron compounds containing nitrogen is the potential for an intramolecular dative bond between the nitrogen's lone pair and the empty p-orbital of the sp²-hybridized boron atom (B←N). bldpharm.com This interaction results in the boron center changing from a trigonal planar to a tetrahedral geometry.

In the case of this compound, a transannular B←N interaction would involve the N4 nitrogen atom of the pyrazine ring coordinating to the boron atom. While such intramolecular coordination is well-established in certain boronate esters and systems where the geometry is favorable, in simple boronic acids, it often competes with the strong intermolecular hydrogen bonding that dominates in the solid state. bldpharm.com The formation of stable intermolecular hydrogen-bonded dimers or polymers can be sterically and electronically more favorable than an intramolecular B←N bond. However, the potential for this interaction exists and could be influenced by the crystalline environment or upon formation of derivatives.

Solution-State Spectroscopic Investigations

Spectroscopic methods are essential for elucidating the molecular structure of this compound in solution and for studying its dynamic behavior and interactions.

While specific, published spectra for this compound are not available in the surveyed literature, the expected chemical shifts can be predicted based on data from analogous compounds and general principles. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrazine-H3 | ~8.6-8.8 | Singlet, adjacent to nitrogen. |

| Pyrazine-H5 | ~8.5-8.7 | Singlet, adjacent to nitrogen and methyl group. | |

| Methyl-H | ~2.6-2.8 | Singlet. | |

| B(OH)₂ | Broad, variable | Exchangeable protons, often not observed or very broad. | |

| ¹³C | Pyrazine-C2 | ~150-155 | Carbon bearing the boronic acid group; signal may be broad due to boron quadrupolar relaxation. |

| Pyrazine-C3 | ~142-145 | ||

| Pyrazine-C5 | ~140-143 | ||

| Pyrazine-C6 | ~155-160 | Carbon bearing the methyl group. | |

| Methyl-C | ~21-23 |

¹¹B NMR Spectroscopy: ¹¹B NMR is a particularly powerful tool for studying boronic acids as it provides direct information about the coordination state of the boron atom. data.gouv.fr Boron has two NMR-active nuclei, with ¹¹B being more commonly used due to its higher natural abundance and smaller quadrupole moment. data.gouv.fr

A trigonal, sp²-hybridized boronic acid (R-B(OH)₂) typically shows a broad signal in the range of δ +27 to +33 ppm. ugr.es

Upon coordination with a Lewis base (such as a solvent molecule or an intramolecular nitrogen atom) to form a tetrahedral, sp³-hybridized boronate species [R-B(OH)₂(L)]⁻, the signal shifts significantly upfield to the δ +5 to +10 ppm region. bldpharm.com This technique is therefore ideal for studying the equilibrium between the free acid and any potential B←N coordinated adducts in solution. data.gouv.frbldpharm.com

Vibrational spectroscopy provides a fingerprint of the functional groups within a molecule. The IR and Raman spectra of this compound would be characterized by vibrations from the methyl-substituted pyrazine ring and the boronic acid moiety. cardiff.ac.ukmdpi.comresearchgate.net Theoretical calculations and experimental data on related molecules allow for the assignment of key vibrational modes. science.govscience.govnepjol.infooatext.com

Expected Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

| 3600-3200 | O-H stretch (H-bonded) | Boronic acid | Strong, broad / Weak |

| 3100-3000 | C-H stretch (aromatic) | Pyrazine ring | Medium / Medium |

| 2980-2850 | C-H stretch (aliphatic) | Methyl group | Medium / Medium |

| 1600-1550 | C=N, C=C ring stretch | Pyrazine ring | Strong / Strong |

| 1450-1350 | C-H bend (aliphatic) | Methyl group | Medium / Medium |

| 1380-1320 | B-O stretch | Boronic acid | Very Strong / Weak |

| 1200-1150 | O-H in-plane bend | Boronic acid | Strong / Weak |

| ~850 | C-H out-of-plane bend | Pyrazine ring | Strong / Weak |

| 700-650 | B-O-H out-of-plane bend | Boronic acid | Medium, broad / Weak |

Key diagnostic bands include the very strong B-O stretching vibration around 1350 cm⁻¹ and the broad O-H stretching band above 3200 cm⁻¹, which is indicative of extensive hydrogen bonding. oatext.com The pyrazine ring vibrations would appear in the 1600-1400 cm⁻¹ region, consistent with aromatic heterocycles. science.gov

Computational and Theoretical Chemistry Studies of 6 Methylpyrazin 2 Yl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, allowing for the prediction of molecular properties from first principles. Methods like DFT, which includes electron correlation effects at a manageable computational cost, and Hartree-Fock, a foundational ab initio method, are routinely used to investigate molecules such as (6-Methylpyrazin-2-yl)boronic acid. nih.gov These calculations provide insights into the molecule's geometry, stability, and electronic landscape.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the reactivity picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations would typically show the HOMO with significant electron density localized on the electron-rich methyl-substituted pyrazine (B50134) ring. Conversely, the LUMO would be expected to have substantial density on the electron-deficient boronic acid group, specifically the empty p-orbital of the boron atom. The methyl group, being an electron-donating group, would raise the energy of the HOMO, while the boronic acid group, an electron-withdrawing group, would lower the energy of the LUMO. This distribution defines the molecule's capacity for charge transfer interactions. researchgate.netresearchgate.net

| Parameter | Illustrative Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.93 | Difference between ELUMO and EHOMO |

Illustrative data based on typical DFT (e.g., B3LYP/6-311++G(d,p)) calculations for similar arylboronic acid compounds. Actual values may vary.

From the HOMO and LUMO energies derived from quantum chemical calculations, several global reactivity descriptors can be calculated to quantify the stability and reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.

Ionization Potential (I) : Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A) : Approximated as -ELUMO, it represents the energy released when an electron is added.

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electronegativity (χ) : Calculated as (I + A) / 2, it measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : Calculated as χ² / (2η), it quantifies the ability of a molecule to accept electrons.

These descriptors collectively suggest that the molecule has a defined capacity to act as both an electron donor and acceptor, characteristic of compounds used in cross-coupling reactions.

| Reactivity Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.45 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.52 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.465 eV | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | 0.406 eV-1 | Propensity to undergo chemical reaction. |

| Electronegativity (χ) | (I + A) / 2 | 3.985 eV | Electron attracting capability. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.22 eV | Global electrophilic nature. |

Values are calculated from the illustrative HOMO/LUMO energies in the previous table.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edutru.calibretexts.org For this compound, the primary sources of conformational isomerism are the rotation around the C-B bond and the orientation of the two hydroxyl (-OH) groups of the boronic acid moiety.

Computational methods can map the potential energy surface (PES) by calculating the molecule's energy as a function of specific dihedral angles (e.g., N-C-C-B or C-C-B-O). researchgate.net Energy minimization studies identify the most stable conformers, which correspond to local minima on the PES. For arylboronic acids, calculations often show that the endo-exo conformer of the B(OH)₂ group is the most stable in the gas phase. researchgate.net The planarity between the pyrazine ring and the C-B-O₂ plane is also a key factor, with a slight twist often observed to relieve steric hindrance.

| Conformer | Key Dihedral Angle(s) | Illustrative Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum (endo-exo) | C-B-O-H ≈ 0°, 180° | 0.00 | Most stable conformation, often nearly planar. |

| Syn-Ortho H-bond | Rotation to bring OH near N | ~1-2 | A conformer potentially stabilized by an intramolecular O-H···N hydrogen bond. |

| Perpendicular | Pyrazine ring ⊥ CBO₂ plane | > 3 | A higher-energy transition state for rotation around the C-B bond. |

Illustrative data representing typical energy differences found in conformational studies of arylboronic acids.

Modeling Intermolecular Interactions and Solid-State Properties

Beyond the properties of a single molecule, computational chemistry is invaluable for modeling how molecules interact with each other. These intermolecular interactions are responsible for the formation of dimers, adducts, and the assembly of molecules into crystalline solids.

Hydrogen bonding is a dominant intermolecular force for this compound. youtube.com The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. nih.gov In the solid state, arylboronic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. researchgate.netnih.govacs.org Additionally, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with donor groups from neighboring molecules. mdpi.com

Dative bonding occurs when the Lewis acidic boron atom (with its vacant p-orbital) accepts a pair of electrons from a Lewis base, such as a nitrogen atom from a pyridine (B92270) or another amine. sun.ac.za This coordination changes the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). researchgate.net Computational models can characterize the strength and nature of this B-N dative bond, which is crucial in the formation of various adducts and coordination polymers. nih.govrsc.org

Computational methods can quantify the strength of intermolecular interactions. The binding energy of a dimer or adduct is calculated as the difference between the energy of the complex and the sum of the energies of the individual, relaxed monomer molecules. stackexchange.com For the common hydrogen-bonded dimer of a boronic acid, this energy is typically in the range of -10 to -20 kcal/mol, indicating a very stable association. nih.govrsc.org

| System | Type of Energy | Illustrative Calculated Value (kcal/mol) | Primary Contributing Interactions |

|---|---|---|---|

| Boronic Acid Dimer | Binding Energy (ΔEbind) | -10.8 | O-H···O Hydrogen Bonds |

| Molecular Crystal | Lattice Energy (Elatt) | -25 to -35 | Hydrogen Bonding, π-π Stacking, van der Waals forces |

Illustrative data based on published computational studies of boronic acid dimers and similar molecular crystals. nih.govacs.org

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intricate details of reaction mechanisms at a molecular level. For boronic acids in general, these studies can map out the energy landscapes of reactions, identify key intermediates, and calculate the activation energies of transition states.

Elucidation of Reaction Pathways and Transition States for Catalytic Processes

While specific computational studies on the catalytic processes involving this compound are not prominently documented, the general mechanism for reactions such as Suzuki-Miyaura coupling, a common application for boronic acids, is well-established through computational chemistry. This process typically involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from the boron atom to the metal catalyst (e.g., palladium), is often the rate-determining step and is of significant interest in computational studies. The structure of the boronic acid, including the electronic effects of its substituents, plays a crucial role in the energetics of this step. For this compound, the electron-withdrawing nature of the pyrazine ring and the electron-donating effect of the methyl group would influence the Lewis acidity of the boron center and, consequently, the kinetics of transmetalation.

A hypothetical reaction pathway for a Suzuki-Miyaura coupling involving this compound could be computationally modeled to determine the energies of the species involved.

Hypothetical Energy Profile for a Catalytic Cycle

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Oxidative Addition Complex | 0 |

| 2 | Transmetalation Transition State | Data Not Available |

| 3 | Reductive Elimination Precursor | Data Not Available |

| 4 | Reductive Elimination Transition State | Data Not Available |

Note: This table represents a generalized pathway. Specific energy values for reactions involving this compound require dedicated computational studies.

Understanding Selectivity and Stereochemical Outcomes through Theoretical Models

Theoretical models are instrumental in predicting and explaining the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. In reactions involving chiral substrates or catalysts, computational chemistry can be used to model the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product.

For reactions involving this compound, theoretical models could be employed to understand how its specific structure influences the stereochemical outcome. For instance, in a reaction where a new stereocenter is formed, computational analysis of the transition state assemblies would reveal the preferred orientation of the reactants, dictated by steric and electronic interactions. The pyrazine ring and the methyl group of this compound would present a unique steric and electronic profile that would influence these interactions.

Factors Influencing Stereoselectivity in Boronic Acid Reactions

| Factor | Description | Relevance to this compound |

|---|---|---|

| Steric Hindrance | The spatial arrangement of atoms can favor one reaction pathway over another. | The methyl group and the pyrazine ring create a specific steric environment around the boron atom. |

| Electronic Effects | The distribution of electron density can influence the stability of transition states. | The pyrazine ring is electron-withdrawing, affecting the Lewis acidity of the boron center. |

| Non-covalent Interactions | Interactions such as hydrogen bonding or π-stacking can stabilize certain transition states. | The nitrogen atoms in the pyrazine ring could participate in hydrogen bonding or other non-covalent interactions. |

Note: The specific impact of these factors on the stereochemical outcomes of reactions with this compound would need to be quantified through detailed theoretical modeling.

Advanced Research Applications and Future Directions for 6 Methylpyrazin 2 Yl Boronic Acid

Strategic Building Block in Complex Molecular Synthesis

The utility of (6-Methylpyrazin-2-YL)boronic acid as a synthetic intermediate is rooted in the chemical reactivity of the boronic acid moiety and the inherent properties of the pyrazine (B50134) core. Pyrazine and its derivatives are key components in numerous biologically active compounds and functional materials. researchgate.netmdpi.com The boronic acid group serves as a handle for introducing the 6-methylpyrazine unit into larger, more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. tandfonline.comsigmaaldrich.com

Design and Development of Diverse Pyrazine-Based Heterocyclic Scaffolds

Pyrazine-containing heterocycles are a cornerstone in medicinal chemistry and drug discovery, found in compounds with applications ranging from anticancer to antimicrobial therapies. tandfonline.commdpi.comcuni.cz this compound is a key reagent for constructing these valuable scaffolds. Through palladium-catalyzed Suzuki-Miyaura coupling, the 6-methylpyrazine group can be efficiently joined to various aryl, heteroaryl, or vinyl halides and triflates, enabling the synthesis of a diverse library of substituted pyrazines. tandfonline.comsigmaaldrich.com

This methodology is central to creating complex molecules, such as the therapeutic agent bortezomib, a dipeptide boronic acid that contains a pyrazine moiety and functions as a proteasome inhibitor for treating multiple myeloma. mdpi.com The synthesis of such compounds highlights the importance of pyrazine-boronic acids in generating targeted molecular structures with specific biological functions. The ability to systematically vary the coupling partner allows for the fine-tuning of a molecule's properties, a crucial aspect of modern drug design. rjpbcs.com

Table 1: Examples of Coupling Reactions for Pyrazine Scaffold Synthesis

| Reaction Type | Key Reagents | Catalyst System | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides, this compound | Palladium catalyst (e.g., Pd(OAc)₂) | Forms C-C bonds; highly versatile for creating biaryl and vinyl-pyrazine structures. | tandfonline.com, sigmaaldrich.com |

| Chan-Lam Coupling | N-H or O-H containing compounds, Arylboronic acid | Copper(II) acetate | Forms C-N or C-O bonds, enabling the synthesis of pyrazine-ethers and -amines. | wikipedia.org |

| Miyaura Borylation | Aryl halides, Bis(pinacolato)diboron | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Synthesizes boronate esters, which are stable precursors to boronic acids for subsequent couplings. | nih.gov |

Contributions to Advanced Organic Materials Development

The application of boronic acids extends beyond pharmaceuticals into the realm of materials science, particularly in the field of crystal engineering and the design of supramolecular assemblies. researchgate.net Arylboronic acids can form predictable, stable structures through hydrogen bonding and other non-covalent interactions. researchgate.net The pyrazine nucleus within this compound, with its specific electronic and geometric properties, can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net These organized structures are the basis for developing advanced organic materials with tailored optical, electronic, or porous properties. For example, the combination of boronic acids with bipyridine moieties is known to form 2D structures engineered through specific hydrogen bond motifs. researchgate.net

Exploration in Biocatalysis and Enzyme Mimicry (General Boronic Acid Context)

Biocatalysis is increasingly recognized as a powerful tool in organic chemistry for performing complex transformations under mild and sustainable conditions. nih.gov A frontier in this field is the creation of "designer enzymes" with new-to-nature functionalities. Boronic acids have become central to this endeavor, not as substrates, but as key catalytic components integrated directly into the enzyme's active site. nih.govresearchgate.net

Design of Designer Enzymes with Boron-Dependent Catalytic Mechanisms

Scientists have pioneered methods to create artificial enzymes by genetically incorporating non-canonical amino acids (ncAAs) containing boronic acid groups, such as para-boronophenylalanine (pBoF). chemrxiv.orgresearchgate.net This is achieved through techniques like stop codon suppression, which allows for the precise placement of the boron-containing residue within a protein scaffold. chemrxiv.org The result is a fully genetically encoded designer enzyme that possesses a catalytic mechanism not found in nature. chemrxiv.org

These boron-dependent enzymes leverage the Lewis acidic nature of the boron atom to catalyze reactions. marquette.edu For instance, a designer boron enzyme has been shown to catalyze the kinetic resolution of α-hydroxyketones by forming a cyclic boronate ester intermediate with the substrate. nih.govchemrxiv.org This interaction, assisted by the chiral environment of the protein scaffold, enables highly enantioselective transformations that are challenging to achieve with traditional chemical catalysts. techexplorist.com Further research has expanded this concept to create hybrid catalytic dyads, where the boronic acid residue works in concert with a natural amino acid, like lysine (B10760008), to perform other unique reactions such as hydroxide (B78521) transfer for the kinetic resolution of α-hydroxythioesters. nih.govacs.org The mechanism of these novel biocatalysts can be studied in detail using X-ray crystallography and high-resolution mass spectrometry. nih.govresearchgate.net

Table 2: Examples of Designer Enzymes with Boron-Dependent Catalysis

| Enzyme Design Principle | Non-Canonical Amino Acid | Catalyzed Reaction | Catalytic Mechanism | Reference |

|---|---|---|---|---|

| Incorporation into LmrR protein scaffold | para-boronophenylalanine (pBoF) | Kinetic resolution of α-hydroxyketones | Boronic acid activates the substrate via covalent cyclic boronate ester formation. | chemrxiv.org, chemrxiv.org |

| Hybrid catalytic dyad in RamR protein scaffold | para-boronophenylalanine (pBoF) and Lysine | Kinetic resolution of α-hydroxythioesters | Boron-catalyzed hydroxide transfer assisted by a nearby lysine residue. | nih.gov, acs.org |

| Inhibition of Mandelate Racemase | Phenylboronic acids (as inhibitors) | Inhibition of 1,1-proton transfer | Boron acts as a mimic of a carbon acid center, forming a dative bond with a histidine residue. | marquette.edu |

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry, which aim to reduce waste and environmental impact, are a major focus of modern chemical research. bohrium.com Boronic acid chemistry is evolving to meet these goals, with a significant push towards developing more environmentally friendly reaction protocols. researchgate.net This includes the use of non-toxic solvents, recyclable catalysts, and milder reaction conditions. researchgate.netrsc.org

Development of Eco-Friendly Protocols for Boronic Acid Transformations (e.g., Aqueous Media Reactions)

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Significant progress has been made in adapting boronic acid transformations, which traditionally use organic solvents, to aqueous media. organic-chemistry.org Researchers have developed efficient protocols for key reactions, such as the Suzuki-Miyaura coupling, C-S bond formation, and hydroxylation of aryl boronic acids, that proceed smoothly in water. researchgate.netorganic-chemistry.orgacs.org

These green methods often employ recyclable catalysts, such as copper-doped g-C₃N₄ for photocatalytic hydroxylation, or phosphine-free palladium systems that can be recovered and reused multiple times without significant loss of activity. organic-chemistry.orgacs.org Furthermore, protocols are being developed that use bio-inspired catalysts in water, generating carbon-centered radicals from boronic acids for use in conjugate additions. researchgate.net These advancements not only reduce the environmental footprint of chemical synthesis but can also improve reaction rates and simplify product isolation. organic-chemistry.org

Table 3: Examples of Green Synthesis Protocols for Boronic Acid Transformations

| Reaction | Catalyst/Promoter | Solvent | Key Green Feature | Reference |

|---|---|---|---|---|

| C-S Coupling | CuSO₄ / NaOH | Water | Avoids toxic ligands and organic solvents. | researchgate.net |

| Hydroxylation | Copper-doped g-C₃N₄ (photocatalyst) | Water | Uses visible light and air as a green oxidant; catalyst is recyclable. | acs.org |

| Acylation (Ketone Synthesis) | Pd(OAc)₂ / [bmim][PF₆] | Water | Phosphine-free system; catalytic system is recyclable. | organic-chemistry.org |

| Miyaura Borylation / Suzuki Coupling | Palladium catalyst | Green solvent (e.g., TPGS-750-M) | One-pot reaction under near-neat conditions, reducing waste. | rsc.org |

| Radical Generation | Bioinspired flavin photocatalyst | Water | Avoids external Lewis bases and strong ionic bases. | researchgate.net |

Future Research Perspectives and Unaddressed Challenges in Pyrazine Boronic Acid Chemistry

The field of pyrazine boronic acid chemistry, while promising, is still developing, with numerous avenues for future research and several challenges yet to be fully addressed. The versatile nature of the pyrazine ring system, combined with the unique properties of the boronic acid functional group, presents a fertile ground for discovery in medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.nettandfonline.com

Future research is expected to focus on several key areas. A primary direction will be the continued exploration of pyrazine boronic acids as building blocks in the synthesis of novel bioactive molecules. nih.gov The pyrazine moiety is a recognized pharmacophore found in numerous drugs, and its combination with the boronic acid group—a known pharmacologically active functional group—opens the door to new therapeutic agents. researchgate.netnih.gov Researchers will likely investigate the synthesis of new derivatives of this compound and other pyrazine boronic acids to probe their efficacy against a wider range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

Another significant area of future research lies in overcoming existing synthetic hurdles. While methods like the palladium-catalyzed Miyaura borylation have improved the synthesis of pyrazine boronic esters, challenges related to yield, substrate scope, and reaction conditions for more complex pyrazine systems remain. researchgate.net Developing more efficient, green, and cost-effective synthetic routes to a diverse range of functionalized pyrazine boronic acids is a critical unaddressed challenge. researchgate.net This includes the development of novel catalytic systems that can tolerate a wider array of functional groups on the pyrazine ring.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) of pyrazine boronic acid-containing compounds is needed. Systematic studies are required to elucidate how modifications to the pyrazine ring, such as the position and nature of substituents, affect the chemical and biological properties of the boronic acid group. For instance, the methyl group in this compound influences its electronic properties and steric profile, which in turn can impact its reactivity and binding affinity to biological targets. Future research will likely involve computational modeling and experimental studies to build comprehensive SAR models for this class of compounds.

The exploration of pyrazine boronic acids in materials science is another promising frontier. The ability of boronic acids to form reversible covalent bonds with diols can be exploited for the development of advanced materials, such as sensors, self-healing polymers, and drug delivery systems. nih.gov The nitrogen atoms in the pyrazine ring offer additional coordination sites, which could be utilized in the design of novel metal-organic frameworks (MOFs) and coordination polymers with unique electronic and catalytic properties.

Unaddressed challenges also include a more thorough investigation into the metabolic stability and pharmacokinetic profiles of pyrazine boronic acid derivatives. While boronic acids are generally considered to have low toxicity, their metabolic fate within biological systems is a crucial aspect that needs detailed study for any potential therapeutic application. nih.gov Research into prodrug strategies, where the boronic acid is temporarily masked to improve drug delivery and reduce potential off-target effects, could also be a fruitful area of investigation. nih.gov

A summary of key future research directions and unaddressed challenges is presented in the table below.

| Research Area | Future Perspectives | Unaddressed Challenges |

| Medicinal Chemistry | - Design and synthesis of novel pyrazine boronic acid-based inhibitors for a wider range of therapeutic targets.- Exploration as bioisosteres for other functional groups in known drug scaffolds. nih.govrsc.org | - Limited understanding of the full spectrum of biological activities.- Need for systematic evaluation of metabolic stability and toxicity profiles. nih.gov |

| Synthetic Chemistry | - Development of more efficient and scalable synthetic routes to diverse pyrazine boronic acids.- Exploration of novel catalytic systems for C-H borylation of pyrazines. | - Overcoming challenges in the synthesis of polysubstituted and electronically diverse pyrazine boronic acids.- Improving yields and reducing the cost of synthesis. researchgate.netresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | - Systematic investigation of how substituent effects on the pyrazine ring influence the properties and reactivity of the boronic acid moiety.- Use of computational modeling to predict the properties of new derivatives. | - Lack of comprehensive SAR data for pyrazine boronic acids.- Elucidating the precise role of the pyrazine nitrogen atoms in molecular interactions. |

| Materials Science | - Application in the development of sensors, smart polymers, and targeted drug delivery systems.- Use as building blocks for novel metal-organic frameworks and coordination polymers. researchgate.net | - Investigating the stability and performance of pyrazine boronic acid-based materials in various environments.- Exploring the full potential of the pyrazine ring's coordination chemistry. |

Q & A

Q. What are the common synthetic routes for (6-Methylpyrazin-2-YL)boronic acid and its derivatives?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or transmetalation from organometallic precursors. For pyrazinyl derivatives, functionalization often involves halogenation followed by Miyaura borylation. Pinacol boronic esters are frequently used as intermediates due to their stability, requiring anhydrous conditions and catalysts like PdCl₂(dppf) . Post-synthesis purification may involve chromatography or recrystallization, with purity verified via HPLC or NMR.

Q. How can boronic acids be characterized using spectroscopic techniques like NMR?

and NMR are critical for structural confirmation. NMR chemical shifts (typically 25–35 ppm for arylboronic acids) indicate boronic acid species, while pH-dependent shifts (e.g., boronate vs. boronic acid forms) can be tracked using titration methods. For example, NMR of the B–OH proton (δ ~6–9 ppm in DMSO-d₆) correlates with pKa via linear regression models . Sample preparation requires dried solvents (e.g., DMSO-d₆ over 4 Å molecular sieves) to avoid hydrolysis .

Q. What are the primary applications of this compound in sensing technologies?

Boronic acids bind reversibly with diols (e.g., sugars), enabling glucose detection in polymer-based sensors. For instance, poly(3-acrylamidophenylboronic acid) (PAPBA) forms crosslinks with glucose, altering solubility or fluorescence. SPR-based glycoprotein capture systems also exploit boronic acid-diol interactions, with selectivity modulated by buffer pH and ionic strength .

Q. How should researchers handle and store boronic acids to ensure stability?

Store at 0–6°C in airtight, moisture-free containers. Avoid aqueous or protic solvents to prevent protodeborylation. Use inert atmospheres (N₂/Ar) during synthesis. Safety protocols include PPE for handling corrosive agents and immediate decontamination of spills with ethanol or borate buffers .

Advanced Research Questions

Q. What experimental strategies can optimize the binding kinetics of this compound with diols in aqueous solutions?

Stopped-flow fluorescence assays quantify binding kinetics (kₐₙ, kₒff). For example, kon values for fructose (~10³ M⁻¹s⁻¹) exceed glucose due to favorable stereoelectronics. Adjusting pH near the boronic acid’s pKa (e.g., ~7–9) enhances binding rates. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can validate thermodynamic and kinetic parameters .

Q. How does computational modeling (e.g., QSAR, PCA) aid in the selection and design of boronic acids for specific targets?

QSAR models using 613+ descriptors (e.g., electronic, steric) predict binding affinity or stability. PCA reduces dimensionality to identify chemical space clusters, while k-means selects diverse boronic acids for libraries. For glycoprotein interactions, MD simulations model secondary interactions (e.g., hydrophobic forces) that reduce selectivity .

Q. What methodologies are effective in analyzing boronic acid impurities in pharmaceutical compounds at trace levels?

LC-MS/MS in MRM mode detects impurities (e.g., carboxy/methyl phenyl boronic acids) at <1 ppm. Method validation includes LOD/LOQ (0.1–0.3 ppm), linearity (R² >0.99), and spike-recovery (90–110%). Derivatization-free protocols using acidic mobile phases (0.1% formic acid) improve sensitivity .

Q. How can MALDI-MS be adapted for sequencing complex peptide boronic acids?

Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to prevent trimerization artifacts. On-plate esterification with DHB stabilizes boronic acids, enabling MS/MS sequencing. For branched peptides, collision-induced dissociation (CID) fragments at boronic ester linkages, validated via isotopic labeling .

Q. What factors influence the thermal stability and degradation pathways of boronic acids in material science applications?

Thermogravimetric analysis (TGA) under N₂ reveals decomposition temperatures (Td). Pyrene-1-boronic acid shows stability up to 600°C due to aromatic stabilization. Electron-withdrawing groups (e.g., –CF₃) reduce thermal resistance, while multiple boronic acid moieties enhance char formation in flame-retardant applications .

Q. How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems?

SPR studies show non-specific binding (e.g., avidin with AECPBA surfaces) via hydrophobic or electrostatic forces. Selectivity is improved using low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) and competitive elution with sorbitol. Computational docking identifies residues driving off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.